While the specific synthesis of SRT1460 is not detailed in the provided literature, it is likely produced through a multi-step organic synthesis process involving the coupling of various intermediates. [] Further research in specialized chemical literature would be needed to provide a detailed synthesis protocol.
The molecular structure of SRT1460 comprises a central imidazo[2,1-b]thiazole core, flanked by a substituted phenylbenzamide moiety and a piperazine ring linked through a methylene bridge. The presence of multiple aromatic rings and heteroatoms suggests potential for intermolecular interactions, influencing its binding affinity and biological activity. []
The primary mechanism of action attributed to SRT1460 involves the activation of SIRT1, a NAD+-dependent deacetylase enzyme. While initial studies suggested a direct activation of SIRT1 by SRT1460, later research challenged this notion. [, ] Further investigations are crucial to elucidate the precise mechanism underlying its observed biological effects.
SRT1460 has demonstrated protective effects against myocardial ischemia/reperfusion injury in rat models. Studies suggest that SRT1460 administration reduces infarct size, improves cardiac function, and attenuates oxidative stress in the myocardium. [] This protective effect is attributed to the activation of SIRT1.
Research indicates that SRT1460 inhibits pancreatic cancer cell growth and viability in both in vitro and in vivo models. [] This effect is attributed to SIRT1 activation and involves a lysosomal-dependent cell death pathway. Furthermore, SRT1460 appears to sensitize pancreatic cancer cells to chemotherapeutic agents like gemcitabine and paclitaxel. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7